Cis-4,10,13,16-Docosatetraenoic Acid is a long-chain polyunsaturated fatty acid characterized by its four double bonds located at the 4th, 10th, 13th, and 16th carbon positions in the carbon chain. This compound is a minor fatty acid component found in the lipids of rat testis and is known for its potential biological significance and applications in scientific research.
Cis-4,10,13,16-Docosatetraenoic Acid can be derived from various biological sources, including certain fish oils and algae. It is particularly noted for its presence in the lipid profiles of marine organisms.
Cis-4,10,13,16-Docosatetraenoic Acid can be synthesized through various methods including:
The synthesis process often involves controlling reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity of the desired fatty acid. Gas chromatography-mass spectrometry is commonly employed to analyze the composition and confirm the identity of the synthesized product .
Cis-4,10,13,16-Docosatetraenoic Acid participates in various chemical reactions typical of unsaturated fatty acids:
These reactions are crucial for understanding the stability and reactivity of cis-4,10,13,16-Docosatetraenoic Acid in biological systems and industrial applications.
The mechanism through which cis-4,10,13,16-Docosatetraenoic Acid exerts its biological effects involves:
Research indicates that polyunsaturated fatty acids like cis-4,10,13,16-Docosatetraenoic Acid play roles in modulating gene expression related to lipid metabolism and inflammatory responses .
Relevant data includes:
Cis-4,10,13,16-Docosatetraenoic Acid has several scientific uses:
cis-4,10,13,16-Docosatetraenoic acid (hereafter referred to as 4,10,13,16-DTA) modulates cyclooxygenase-2 (COX-2) activity through allosteric binding interactions. While not a direct COX substrate, 4,10,13,16-DTA binds the allosteric monomer (Eallo) of the COX-2 dimer, inducing conformational changes that alter the catalytic efficiency of the partner monomer (Ecat) toward arachidonic acid (AA) [2]. This modulation occurs via stabilization of time-dependent inhibitor complexes, thereby reducing prostaglandin synthesis from AA [2] [10].
The positional isomerism of 4,10,13,16-DTA creates distinct spatial constraints during enzyme binding compared to AA. The Δ4 double bond near the carboxyl terminus impedes optimal alignment within the COX-2 catalytic channel, preventing oxygenation but enabling competitive displacement of AA from the active site [1] [10]. This crosstalk manifests as:
Table 1: Fatty Acid Interactions with Cyclooxygenase-2
| Fatty Acid | Binding Site | Effect on COX-2 Activity | AA Metabolism Alteration |
|---|---|---|---|
| Arachidonic acid | Catalytic (Ecat) | Substrate conversion | Reference pathway |
| 4,10,13,16-Docosatetraenoic acid | Allosteric (Eallo) | 15–25% inhibition | Reduced prostaglandin yield |
| Palmitic acid | Allosteric (Eallo) | <10% inhibition | Minimal alteration |
| Adrenic acid | Catalytic (Ecat) | Partial substrate conversion | Dihomo-prostanoid synthesis |
The distinctive double bond arrangement (Δ4, Δ10, Δ13, Δ16) makes 4,10,13,16-DTA highly susceptible to non-enzymatic peroxidation, generating unique dihomo-isoprostanes and isofurans that serve as oxidative stress biomarkers [5] [6]. The Δ4 double bond positions the bis-allylic carbon at C5, creating an initiation point for radical chain reactions distinct from adrenic acid’s C7-initiated peroxidation [5] [8].
Key peroxidation pathways yield:
Enzymatic oxidation occurs predominantly through 15-lipoxygenase (15-LOX), which oxygenates 4,10,13,16-DTA at C17 to yield 17-hydroxy-4,7,10,13,16-docosapentaenoic acid. This metabolite demonstrates 3-fold greater chemotactic activity toward neutrophils than AA-derived hydroxyeicosatetraenoic acids [6] [8].
Table 2: Peroxidation Products of 22-Carbon Tetraenoic Acids
| Parameter | 4,10,13,16-Docosatetraenoic acid | Adrenic acid (7,10,13,16-DTA) |
|---|---|---|
| Primary peroxidation site | C5 | C7 |
| Characteristic isoprostane | 5-F2t-dihomo-IsoP | 7-F2t-dihomo-IsoP |
| Isofurans yield | High (oxygen-sensitive) | Moderate |
| Enzymatic product | 17-Hydroxy-DPA | 17-Hydroxy-DTA |
| Biological activity | Neutrophil chemotaxis | Vasoregulatory |
4,10,13,16-DTA competes with AA, eicosapentaenoic acid, and adrenic acid for catalytic sites of key polyunsaturated fatty acid (PUFA) metabolizing enzymes due to structural similarities. The inhibition constants (Kᵢ) reveal:
The molecular basis involves:
Dietary omega-6/omega-3 ratios significantly modulate 4,10,13,16-DTA’s inhibitory potency. At ratios >10:1 (characteristic of Western diets), 4,10,13,16-DTA’s enzyme occupancy increases 3-fold compared to balanced 4:1 ratios, potentially diverting PUFA metabolism toward pro-inflammatory pathways [7].
Though both share the C22:4 molecular formula, 4,10,13,16-DTA and adrenic acid (7,10,13,16-docosatetraenoic acid) exhibit marked functional divergence due to double bond positioning. The Δ4 versus Δ7 configuration creates distinct molecular geometries:
| Property | 4,10,13,16-Docosatetraenoic acid | Adrenic acid |
|---|---|---|
| First double bond | Δ4 (n-18) | Δ7 (n-15) |
| Membrane incorporation | Sphingomyelin-rich domains | Phosphoglyceride bilayers |
| Molecular bend angle | 128° | 142° |
| COX-2 interaction | Allosteric modulation | Substrate conversion |
| Peroxidation susceptibility | High (bis-allylic C5) | Moderate (bis-allylic C7) |
| Primary tissue localization | Testicular lipids | Adrenal phospholipids |
The Δ4 configuration in 4,10,13,16-DTA positions the initial double bond nearer the carboxyl group, creating a 14% reduction in cross-sectional area during membrane insertion compared to adrenic acid. This alters lipid raft organization and reduces membrane fluidity in the hydrophobic core [6] [8].
Functionally, this isomerism dictates metabolic fate:
The structural divergence exemplifies how double bond positioning in 22-carbon tetraenes dictates physiological specialization across tissues, with 4,10,13,16-DTA demonstrating unique roles in reproductive biology distinct from adrenic acid’s endocrine functions [6] [10].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: